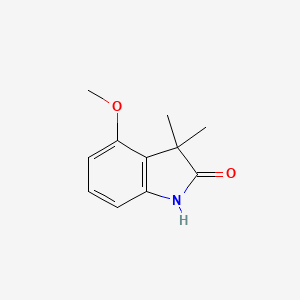

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Vue d'ensemble

Description

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is a compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the indole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one typically involves the reaction of indole derivatives with appropriate reagents. One common method is the methylation of indole derivatives using methylating agents such as methyl iodide . The reaction conditions often include the use of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the indole ring.

Applications De Recherche Scientifique

Synthesis of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one

The compound can be synthesized through various methods involving the reaction of substituted indoles with appropriate aldehydes or ketones. The synthesis often involves cyclization reactions that yield the desired indole derivatives with specific functional groups that enhance their biological activity. For instance, the introduction of methoxy and dimethyl groups at strategic positions on the indole ring can significantly influence its pharmacological properties.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. A study evaluating substituted E-3-(3-indolylmethylene) derivatives found that certain compounds displayed significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G2/M phase, correlating with increased levels of p53 and its target genes such as p21 and Bax .

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Compound A | 0.03 | X | Y |

| Compound B | 5.37 | X | Y |

| Compound C | 0.45 | X | Y |

Melatonin Receptor Binding

Another area of interest is the binding affinity of these compounds to melatonin receptors (MT1 and MT2). A study indicated that modifications in the indole structure affected receptor binding activity significantly. Compounds containing heteroatoms showed varying degrees of affinity for these receptors, suggesting potential applications in sleep disorders and circadian rhythm regulation .

Cardiovascular Disorders

The affinity of certain indole derivatives for arginine-vasopressin V1b receptors suggests their potential use in treating cardiovascular conditions such as hypertension and stress-related disorders. The modulation of these receptors can influence vascular tone and fluid balance, making them suitable candidates for further pharmacological development .

Central Nervous System Effects

Due to their interaction with neurotransmitter receptors, these compounds may also have implications in treating anxiety, depression, and other central nervous system disorders. The ability to selectively target specific receptor subtypes could lead to more effective therapeutic strategies with fewer side effects .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound derivatives:

- A study conducted by researchers at a pharmaceutical institute evaluated the antitumor effects of synthesized indole derivatives against a panel of cancer cell lines using in vitro assays. The results indicated promising cytotoxic effects that warrant further investigation into their mechanisms .

- Another research group focused on the synthesis of new derivatives and their subsequent evaluation for melatonin receptor binding activity. Their findings highlighted the importance of structural modifications in enhancing receptor affinity .

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against cancer cells |

| Melatonin Receptor Binding | Variability in binding affinity based on structure |

Mécanisme D'action

The mechanism of action of 4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

2-Oxindole: Another indole derivative with different functional groups.

1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-indole): A compound with a spiro structure and similar indole core.

Uniqueness

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and two methyl groups enhances its stability and reactivity compared to other indole derivatives .

Activité Biologique

4-Methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one is an indole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of indole derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy group at the fourth position and two methyl groups at the third position of the indole ring. Its chemical formula is , and it is classified as a 1,3-dihydro-indole-2-one derivative. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets:

- The compound can bind to multiple receptors and enzymes due to its structural features. It has been shown to influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

2. Anticancer Activity:

- Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit cell proliferation in MCF-7 breast cancer cells by inducing apoptosis and affecting cell cycle progression .

3. Antimicrobial Properties:

- The compound has demonstrated activity against bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of various indole derivatives including this compound using protocols from the National Cancer Institute (NCI). The results indicated that certain derivatives significantly inhibited cell growth in MCF-7 cells and induced apoptosis through upregulation of p53 and its target genes such as p21 and Bax .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of related compounds against resistant strains like MRSA. The study revealed that specific derivatives exhibited low minimum inhibitory concentrations (MIC), demonstrating their potential as effective antimicrobial agents .

Propriétés

IUPAC Name |

4-methoxy-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9-7(12-10(11)13)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMVHQUBMARWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2OC)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.